molecular formula C14H12FN3OS B5706733 2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide CAS No. 428443-83-8

2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B5706733
CAS No.: 428443-83-8
M. Wt: 289.33 g/mol
InChI Key: LSBJMFQYCFODQI-UHFFFAOYSA-N
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Description

2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a synthetic organic compound belonging to the class of N-aryl-N'-benzoylthiourea derivatives. This class of compounds is of significant interest in materials science and pharmaceutical research due to their molecular recognition properties and complexation abilities. The molecular structure incorporates a fluorinated benzamide group and a 4-methylpyridinyl ring, linked by a thiourea bridge (-NHC(S)NH-). The core scaffold of benzoylthiourea is known to form a stable, pseudo-planar six-membered ring structure stabilized by an intramolecular N-H···O hydrogen bond, which locks the conformation and influences its binding properties . The presence of the thiocarbonyl (C=S) group is a key functional feature, as it acts as a strong hydrogen bond acceptor and can participate in the formation of inversion dimers in the solid state through pairs of N-H···S hydrogen bonds, creating an R₂²(8) ring motif . The specific introduction of a fluoro substituent on the benzamide ring can fine-tune the compound's electronic characteristics, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and drug discovery research. This compound is intended for Research Use Only and is strictly for laboratory research purposes. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3OS/c1-9-6-7-16-12(8-9)17-14(20)18-13(19)10-4-2-3-5-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBJMFQYCFODQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355459
Record name STK174150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428443-83-8
Record name STK174150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that 2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are desirable traits in drug design.

Case Studies

  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, making it useful in treating diseases where enzyme activity plays a critical role. For example, it has been tested against enzymes involved in cancer progression and metabolic disorders.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which could be explored for developing new antibiotics.

Material Science

Advanced Materials Development
The unique chemical properties of this compound make it suitable for applications in material science. Its stability and reactivity allow it to be used in creating novel materials with specific electronic or optical properties.

Applications in Catalysis
The compound has been investigated as a potential catalyst in organic reactions due to its ability to facilitate chemical transformations efficiently.

Biological Studies

Biomolecular Interactions
Research into the interactions of this compound with biomolecules has revealed insights into its mechanism of action. The compound can bind to various receptors and proteins, influencing biological pathways.

Case Study Example
A study focusing on protein-ligand interactions demonstrated that this compound could significantly alter the binding affinity of certain proteins, which is crucial for understanding its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant activity in modulating cellular processes.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Structural Features

The compound shares a common benzoylthiourea backbone with analogs such as:

  • 2-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide (C₁₅H₁₅N₃OS): Substituted with a methyl group at the benzamide ring .
  • 4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide : Features a chloro substituent and a 6-methylpyridyl group .
  • N-[(5-Chloropyridin-2-yl)carbamothioyl]benzamide (HL1) : Contains a 5-chloropyridyl substituent .
Table 1: Structural Comparison of Selected Benzoylthiourea Derivatives
Compound Name Molecular Formula Substituents (Benzamide/Pyridine) Key Crystallographic Features
2-Fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide C₁₄H₁₂FN₃OS 2-Fluoro / 4-Methylpyridin-2-yl Intramolecular N–H⋯O and C–H⋯S hydrogen bonds
2-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide C₁₅H₁₅N₃OS 2-Methyl / 4-Methylpyridin-2-yl R₂²(8) hydrogen-bonded dimers; planar six-membered rings
4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide C₁₄H₁₂ClN₃OS 4-Chloro / 6-Methylpyridin-2-yl Similar IR peaks (C=O, C=S); no crystallographic data

Crystallographic Insights

  • Hydrogen Bonding: The title compound exhibits intramolecular N–H⋯O and C–H⋯S interactions, stabilizing a non-planar conformation with a 26.86° angle between benzene and pyridine rings . This contrasts with the planar six-membered ring structure observed in the 2-methyl analog .
  • Crystal Packing : Both the 2-fluoro and 2-methyl derivatives form inversion dimers via N–H⋯S hydrogen bonds. However, the 2-fluoro derivative’s dimers are linked into slabs via C–H⋯S bonds, whereas the 2-methyl derivative shows additional C–H⋯π interactions .

Spectroscopic Data

Table 2: IR and NMR Spectral Comparisons
Compound IR Peaks (cm⁻¹) ¹H NMR Key Signals (δ, ppm)
This compound C=O (1680), C=S (1250), N–H (3280) 8.2 (pyridine-H), 7.5–7.8 (benzamide-H)
2-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide C=O (1675), C=S (1245), N–H (3295) 2.4 (CH₃), 8.1 (pyridine-H)
4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide C=O (1690), C=S (1260) 7.9 (pyridine-H), 7.6 (benzamide-H)

Antibacterial Activity

  • 2-Fluoro Derivative: Limited data available, but structurally similar compounds (e.g., 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl]benzamide) show selective activity against Pseudomonas aeruginosa .
  • 2-Methyl Analog: No significant antibacterial activity reported .
  • Metal Complexes : Pd(II) and Co(III) complexes of N-(2-chlorobenzoyl)thiourea exhibit broad-spectrum antibacterial effects, suggesting metal coordination enhances activity .

Anti-inflammatory and Photodynamic Therapy

Novel benzoylthioureas (e.g., HL1–HL4) demonstrate differential anti-inflammatory photodynamic effects, with chloro/bromo-pyridyl substituents showing higher potency than naphthyl groups . The fluorine substituent in the title compound may similarly modulate photodynamic activity.

Biological Activity

2-Fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, a compound characterized by its unique chemical structure, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H12FN3OS. The presence of a fluorine atom and a methylpyridine group enhances its lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of various biochemical pathways, leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound can bind to the active site of enzymes, disrupting their normal function.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study indicated that derivatives with similar structures showed potent activity against various bacterial strains.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial< 32 µg/mL against Staphylococcus aureus
Related CompoundAntifungal< 16 µg/mL against Candida albicans

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) indicated that it possesses notable free radical scavenging activity.

Assay TypeResult
DPPH Scavenging Activity~43% inhibition at 100 µg/mL

Case Studies

  • Study on Biofilm Formation : A recent study assessed the anti-biofilm activity of compounds related to this compound. The results showed that these compounds effectively inhibited biofilm formation of E. coli at MBIC values of 625 µg/mL .
  • Antitumor Activity : Another investigation revealed that similar benzamide derivatives exhibited promising antitumor effects in cell line studies, suggesting potential applications in cancer therapy .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a two-step nucleophilic mechanism:

  • Step 1 : Reaction of an acyl chloride (e.g., 2-fluorobenzoyl chloride) with potassium thiocyanate in acetone to form an isothiocyanate intermediate.
  • Step 2 : Condensation with 2-amino-4-methylpyridine to yield the final thiourea derivative. Optimization includes controlling solvent polarity, temperature (room temperature to reflux), and stoichiometric ratios. Statistical validation (e.g., Duncan’s test for replicates) ensures reproducibility .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • FTIR : Identifies functional groups (e.g., ν(C=O) at ~1683 cm⁻¹, ν(C=S) at ~1154 cm⁻¹) .
  • NMR : Confirms proton environments (e.g., N–H protons at δ 9.14–12.98 ppm) .
  • Single-crystal X-ray diffraction : Resolves intramolecular hydrogen bonds (e.g., N–H···O, C–H···S) and crystallographic parameters (monoclinic system, space group P21/n) using SHELX programs (e.g., SHELXL for refinement) .

Q. How does the compound’s structural rigidity influence its physicochemical properties?

Intramolecular hydrogen bonding between the thiourea sulfur and pyridine nitrogen restricts conformational flexibility, enhancing thermal stability and influencing solubility. This rigidity is confirmed by X-ray crystallography and DFT-optimized geometries .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the compound’s electronic properties and biological interactions?

  • DFT : Calculates energy gaps (HOMO-LUMO), Fukui functions, and molecular electrostatic potential (MEP) to predict reactivity and nucleophilic/electrophilic sites .
  • Molecular docking : Evaluates binding affinities to biological targets (e.g., COVID-19 main protease) using software like AutoDock. Binding energies (e.g., −4.93 kcal/mol) and hydrogen-bond interactions (e.g., with Lys137, Cys128) guide drug design .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., bond lengths, spectroscopic shifts)?

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H–H, C–H···O contacts) to explain packing discrepancies .
  • NBO analysis : Identifies hyperconjugative interactions affecting NMR chemical shifts or IR vibrational modes .

Q. How can structure-activity relationships (SARs) be developed for antibacterial applications?

  • MIC assays : Quantify antibacterial activity against gram-positive/negative strains (e.g., Staphylococcus aureus, E. coli) using broth microdilution.
  • Mechanistic studies : Probe interactions with bacterial enzymes (e.g., acps-pptase) via enzyme inhibition assays and molecular dynamics simulations .

Q. What challenges arise in refining X-ray crystallographic data for thiourea derivatives, and how are they addressed?

  • Disorder in flexible groups : Apply restraints or isotropic displacement parameters during SHELXL refinement.
  • Hydrogen bonding networks : Use Mercury 3.0 to visualize and validate hydrogen-bond geometries (bond angles, distances) .

Q. How do intermolecular interactions influence supramolecular assembly in the solid state?

  • Energy framework analysis : Computes interaction energies (electrostatic, dispersion) to identify dominant forces (e.g., π–π stacking vs. H-bonding).
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with crystal packing efficiency .

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